molecular formula C12H16N2O3 B14661096 Benzohydroxamic acid, N-morpholinomethyl- CAS No. 40890-85-5

Benzohydroxamic acid, N-morpholinomethyl-

Cat. No.: B14661096
CAS No.: 40890-85-5
M. Wt: 236.27 g/mol
InChI Key: DCGGBZYEXJOFJD-UHFFFAOYSA-N
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Description

Benzohydroxamic acid, N-morpholinomethyl- is a derivative of benzohydroxamic acid, which is known for its ability to form stable chelates with metal ions This compound is characterized by the presence of a morpholinomethyl group attached to the benzohydroxamic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzohydroxamic acid typically involves the reaction of hydroxylamine hydrochloride with ethyl benzoate in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like methyl alcohol at controlled temperatures to prevent excessive rise in temperature . The resulting potassium benzohydroxamate is then treated with acetic acid to yield benzohydroxamic acid .

For the preparation of N-morpholinomethyl derivatives, the benzohydroxamic acid can be further reacted with morpholine under suitable conditions. This involves the use of reagents like formaldehyde and morpholine in a condensation reaction to introduce the morpholinomethyl group.

Industrial Production Methods: Industrial production of benzohydroxamic acid and its derivatives involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzohydroxamic acid, N-morpholinomethyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines or hydroxylamines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamic acid group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitroso compounds.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted benzohydroxamic acid derivatives.

Scientific Research Applications

Benzohydroxamic acid, N-morpholinomethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzohydroxamic acid, N-morpholinomethyl- involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloproteases by binding to the active site metal ion, thereby inhibiting the enzyme’s activity. The morpholinomethyl group enhances its binding affinity and specificity towards certain metal ions, making it a potent inhibitor .

Comparison with Similar Compounds

  • Acetohydroxamic acid
  • Salicylhydroxamic acid
  • Suberohydroxamic acid

Comparison: Benzohydroxamic acid, N-morpholinomethyl- is unique due to the presence of the morpholinomethyl group, which enhances its binding affinity and specificity towards metal ions compared to other hydroxamic acids. This makes it a more effective enzyme inhibitor and chelating agent .

Properties

CAS No.

40890-85-5

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-hydroxy-N-(morpholin-4-ylmethyl)benzamide

InChI

InChI=1S/C12H16N2O3/c15-12(11-4-2-1-3-5-11)14(16)10-13-6-8-17-9-7-13/h1-5,16H,6-10H2

InChI Key

DCGGBZYEXJOFJD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN(C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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